4-(4-Chloro-2-methylphenoxy)butanoic acid 4-(4-Chloro-2-methylphenoxy)butanoic acid 2-methyl-4-chlorophenoxybutyric acid is a monocarboxylic acid that is butyric acid substituted by a 2-methyl-4-chlorophenoxy group at position 4. It has a role as a xenobiotic, an environmental contaminant and a phenoxy herbicide. It is an aromatic ether, a member of monochlorobenzenes and a monocarboxylic acid.
Brand Name: Vulcanchem
CAS No.: 94-81-5
VCID: VC0038069
InChI: InChI=1S/C11H13ClO3/c1-8-7-9(12)4-5-10(8)15-6-2-3-11(13)14/h4-5,7H,2-3,6H2,1H3,(H,13,14)
SMILES: CC1=C(C=CC(=C1)Cl)OCCCC(=O)O
Molecular Formula: C11H13ClO3
Molecular Weight: 228.67 g/mol

4-(4-Chloro-2-methylphenoxy)butanoic acid

CAS No.: 94-81-5

Main Products

VCID: VC0038069

Molecular Formula: C11H13ClO3

Molecular Weight: 228.67 g/mol

4-(4-Chloro-2-methylphenoxy)butanoic acid - 94-81-5

CAS No. 94-81-5
Product Name 4-(4-Chloro-2-methylphenoxy)butanoic acid
Molecular Formula C11H13ClO3
Molecular Weight 228.67 g/mol
IUPAC Name 4-(4-chloro-2-methylphenoxy)butanoic acid
Standard InChI InChI=1S/C11H13ClO3/c1-8-7-9(12)4-5-10(8)15-6-2-3-11(13)14/h4-5,7H,2-3,6H2,1H3,(H,13,14)
Standard InChIKey LLWADFLAOKUBDR-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)Cl)OCCCC(=O)O
Canonical SMILES CC1=C(C=CC(=C1)Cl)OCCCC(=O)O
Boiling Point 280 °C
Colorform WHITE SOLID
Colorless crystals; (tech., beige to brown flakes)
Melting Point 100.0 °C
100 °C; (technical 95-100 °C)
Description 2-methyl-4-chlorophenoxybutyric acid is a monocarboxylic acid that is butyric acid substituted by a 2-methyl-4-chlorophenoxy group at position 4. It has a role as a xenobiotic, an environmental contaminant and a phenoxy herbicide. It is an aromatic ether, a member of monochlorobenzenes and a monocarboxylic acid.
Related CAS 6062-26-6 (hydrochloride salt)
Solubility 2.10e-04 M
SLIGHTLY SOL IN CARBON TETRACHLORIDE OR BENZENE; SOL IN ... ETHER
SLIGHTLY SOL IN PETROLEUM OILS
In water, 48 mg/L at 25 °C
In acetone 313, dichloromethane 169, ethanol 150, hexane 0.26, toluene 8 (all in g/L, room temperature)
Synonyms (2-Methyl-4-Chlorophenoxy)butyric acid;(4-Chloro-2-methylphenoxy)butyric acid;(4-chloro-o-tolyloxy)butyricacid;[(4-Chloro-o-tolyl)oxy]butyric acid;2M 4KhM;2m4khm;2m-4kh-m;2M-4XM
Vapor Pressure 4.33e-07 mmHg
4.3X10-7 mm Hg at 20 °C
Reference 1: Li P, Merz KM Jr. MCPB.py: A Python Based Metal Center Parameter Builder. J
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10.1177/0003702815620133. Epub 2015 Dec 23. PubMed PMID: 26903566.


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methyltransferase in Pseudomonas aeruginosa is directed by a C-terminal
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10.1126/scisignal.2004849. PubMed PMID: 24714571.


4: Lazova MD, Butler MT, Shimizu TS, Harshey RM. Salmonella chemoreceptors McpB
and McpC mediate a repellent response to L-cystine: a potential mechanism to
avoid oxidative conditions. Mol Microbiol. 2012 May;84(4):697-711. doi:
10.1111/j.1365-2958.2012.08051.x. Epub 2012 Apr 23. PubMed PMID: 22486902; PubMed
Central PMCID: PMC4285363.


5: Glekas GD, Cates JR, Cohen TM, Rao CV, Ordal GW. Site-specific methylation in
Bacillus subtilis chemotaxis: effect of covalent modifications to the chemotaxis
receptor McpB. Microbiology. 2011 Jan;157(Pt 1):56-65. doi:
10.1099/mic.0.044685-0. Epub 2010 Sep 23. PubMed PMID: 20864474; PubMed Central
PMCID: PMC3069534.


6: Glekas GD, Foster RM, Cates JR, Estrella JA, Wawrzyniak MJ, Rao CV, Ordal GW.
A PAS domain binds asparagine in the chemotaxis receptor McpB in Bacillus
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Epub 2009 Oct 28. PubMed PMID: 19864420; PubMed Central PMCID: PMC2804345.


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in the Bacillus subtilis chemoreceptor McpB determined by disulfide crosslinking
in vivo. J Mol Biol. 2004 Dec 3;344(4):919-28. PubMed PMID: 15544802.
PubChem Compound 7207
Last Modified Nov 12 2021
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